Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-
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Overview
Description
“Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-” is a chemical compound with the molecular formula C8H5ClF3NO. It is a solid substance at ambient temperature . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a 2-chloro-5-(trifluoromethyl) substitution on the benzene ring and a 4-pyrimidinylamino substitution on the amide group . The InChI code for this compound is 1S/C8H5ClF3NO/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14/h1-3H, (H2,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.58 . It is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Pharmacological Applications
Compounds containing the trifluoromethyl (TFM, -CF3) group, such as this one, have been found in many FDA-approved drugs over the last 20 years . These compounds exhibit numerous pharmacological activities, making them valuable in the development of new drugs .
Fungicide Degradation By-products
This compound is a degradation by-product of fluopicolide and fluopyram fungicides . Understanding the properties of these by-products is important for assessing the environmental impact of these fungicides .
Quantum-Chemical Calculations
The compound has been used in quantum-chemical calculations to study its molecular, spectroscopic, and thermochemical properties . This helps in understanding its behavior and potential applications .
Insect Growth Regulator Degradation
2-chlorobenzamide, a related compound, is a degradation product of CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea), a new insect growth regulator . It’s possible that “2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N,3-dimethylbenzamide” could have similar applications .
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive groups in its structure .
Biochemical Pathways
Given the structural similarity to other benzamide derivatives, it may be involved in pathways related to cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Based on its chemical structure, it can be predicted that the compound has a boiling point of 5016±500 °C and a density of 1452±006 g/cm3 . These properties may influence its bioavailability and distribution within the body.
properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O/c1-7-4-3-5-8(12(23)19-2)10(7)21-11-9(14(16,17)18)6-20-13(15)22-11/h3-6H,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNSMPWVFOKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)NC2=NC(=NC=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- |
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